Swietenine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H40O9 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
[(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H40O9/c1-8-16(2)28(36)41-27-19-13-18-20(32(6,25(19)35)24(30(27,3)4)23(34)29(37)38-7)9-11-31(5)21(18)14-22(33)40-26(31)17-10-12-39-15-17/h8,10,12-13,15,19-21,23-24,26-27,34H,9,11,14H2,1-7H3/b16-8+/t19-,20+,21+,23-,24+,26+,27-,31-,32-/m1/s1 |
InChI Key |
MMUSWMCGLGFCKL-FFFUMERZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H]2C=C3[C@H](CC[C@@]4([C@H]3CC(=O)O[C@H]4C5=COC=C5)C)[C@@](C2=O)([C@H](C1(C)C)[C@H](C(=O)OC)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C=C3C(CCC4(C3CC(=O)OC4C5=COC=C5)C)C(C2=O)(C(C1(C)C)C(C(=O)OC)O)C |
Synonyms |
swietenine |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Phytochemical Context
Isolation Methodologies from Swietenia Species
The isolation of swietenine from its natural sources, primarily the seeds of Swietenia macrophylla and Swietenia mahagoni, is a multi-step process requiring careful selection of solvents and chromatographic conditions to separate it from a complex mixture of related limonoids and other secondary metabolites.
The initial step in isolating this compound involves the extraction of the compound from the plant material, typically dried and powdered seeds. A common method is maceration with a hydroalcoholic solvent, such as 70% ethanol, to produce a crude extract. ovid.com This is followed by a systematic fractionation process using solvents of increasing polarity to partition the components based on their solubility.
One documented procedure involves the successive fractionation of the hydroalcohol extract with petroleum ether, chloroform (B151607), and ethyl acetate. ovid.com Bioassay-guided isolation has shown that the chloroform fraction typically contains the highest concentration of this compound. ovid.comnih.gov Another approach involves an initial extraction with methanol, followed by a defatting step using n-hexane to remove oils, which are abundant in the seeds. griffith.edu.au
| Extraction & Fractionation Summary | |
| Plant Material | Dried, powdered seeds of Swietenia macrophylla or Swietenia mahagoni |
| Initial Extraction | Maceration with 70% Ethanol or Methanol |
| Fractionation Solvents | Petroleum Ether, Chloroform, Ethyl Acetate, n-Hexane |
| This compound-Rich Fraction | Chloroform fraction |
Following initial fractionation, advanced chromatographic techniques are essential for the purification of this compound to a high degree of homogeneity. The structural similarity among limonoids presents a significant separation challenge, necessitating high-resolution methods. rsc.org
Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient technique for the isolation of natural products like this compound. rsc.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol. This technique offers advantages over traditional liquid chromatography, including faster separations and reduced organic solvent consumption. biopharma-asia.comyoutube.com
The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for higher flow rates without sacrificing efficiency. biopharma-asia.com SFC has been successfully used for the simultaneous and rapid separation of multiple limonoids, including minor constituents, from S. macrophylla seed extracts. rsc.org This approach is particularly advantageous for separating structurally similar compounds that are challenging to resolve using conventional methods. rsc.orgnih.gov The use of recyclable carbon dioxide also makes SFC an environmentally sustainable purification strategy. rsc.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification and analysis of this compound. nih.gov Reversed-phase HPLC, typically employing a C18 column, is commonly used. mdpi.com The separation is achieved by optimizing the mobile phase, which usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like phosphoric acid or acetic acid to improve peak shape. nih.govnih.gov
A gradient elution program, where the composition of the mobile phase is changed over time, is frequently employed to achieve baseline resolution of this compound from other closely related compounds within the extract. nih.gov Detection is typically performed using a UV detector, with the wavelength set to the absorption maximum of the analyte to ensure high sensitivity. mdpi.comsielc.com Preparative HPLC can then be used to isolate milligram quantities of pure this compound for structural elucidation and biological studies.
| Chromatographic Techniques for this compound Purification | |
| Technique | Key Features |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase; Fast, efficient, and environmentally friendly; Excellent for separating structurally similar isomers. rsc.orgbiopharma-asia.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Typically uses a C18 column with a water/acetonitrile or water/methanol mobile phase; Gradient elution is common for complex mixtures; UV detection for quantification. nih.govmdpi.com |
Advanced Chromatographic Purification Strategies
Comprehensive Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most crucial technique for the structural elucidation of complex natural products like this compound. mdpi.comsemanticscholar.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular structure.
1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which gives insight into the connectivity of adjacent protons. The ¹³C NMR spectrum, often run with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), indicates the number and type of carbon atoms (methyl, methylene, methine, and quaternary). nih.gov
2D NMR experiments are essential for establishing the complete bonding framework and relative stereochemistry. Key 2D NMR techniques used in the elucidation of this compound's structure include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and assembling the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing vital information for determining the relative stereochemistry of the molecule.
The collective data from these extensive 1D and 2D NMR analyses, often in conjunction with mass spectrometry to determine the molecular formula, allows for the unambiguous assignment of the complex structure of this compound. rsc.orgnih.gov
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical analytical technique for the structural elucidation of natural products like this compound, providing precise information on molecular weight and elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed to determine the exact mass and, consequently, the molecular formula of the compound. For this compound, the molecular formula has been established as C₃₂H₄₀O₉. nih.gov
The analysis of fragmentation patterns in the mass spectrum offers valuable insights into the compound's structure. In complex tetranortriterpenoids, fragmentation often involves characteristic neutral losses, such as the loss of water (H₂O), methoxy (B1213986) groups (OCH₃), or ester side chains. frontiersin.org While a detailed fragmentation pathway for this compound is highly specific, general principles suggest that the initial protonated molecule [M+H]⁺ would undergo cleavage at the ester linkages and loss of small neutral molecules from the core ring structure. For instance, the tigloyl group at C-3 and the methoxycarbonyl group are susceptible to fragmentation, leading to significant daughter ions that help confirm the presence and location of these functionalities. The complex ring system can also undergo rearrangements and cleavages, producing a unique fingerprint in the mass spectrum that aids in its identification. frontiersin.org
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₂H₄₀O₉ | nih.gov |
| Molecular Weight | 568.7 g/mol | nih.gov |
| Exact Mass | 568.26723285 Da | nih.gov |
| Ionization Mode | Positive (typically ESI) | nih.gov |
| Parent Ion | [M+H]⁺, [M+Na]⁺ | nih.gov |
X-ray Crystallography for Molecular Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov It provides unambiguous proof of the molecular conformation and absolute stereochemistry, which is essential for complex molecules with multiple chiral centers like this compound.
Phytochemical Landscape of Swietenia Limonoids
The genus Swietenia, belonging to the Meliaceae family, is a prolific source of structurally diverse and biologically active limonoids. nih.govresearchgate.net Limonoids, also known as tetranortriterpenoids, are derived from a tetracyclic triterpenoid (B12794562) precursor, typically euphol (B7945317) or tirucallol (B1683181), through extensive oxidative modifications. nih.govmdpi.com To date, over 160 distinct limonoids have been isolated from various species within the genus, primarily Swietenia macrophylla and Swietenia mahagoni. nih.govresearchgate.net
These compounds are predominantly classified into several structural types based on their rearranged carbon skeletons. The most common types found in Swietenia are the mexicanolides and phragmalins. nih.gov this compound itself is a prominent example of a mexicanolide-type limonoid. usm.my The phytochemical landscape is rich, with different parts of the plant—seeds, fruits, leaves, and bark—yielding a unique profile of these compounds. semanticscholar.orgvinhuni.edu.vn This chemical diversity underscores the complex biosynthetic machinery within the Swietenia genus.
Table 2: Examples of Limonoids from the Genus Swietenia
| Compound Name | Structural Type | Plant Source | Reference |
|---|---|---|---|
| This compound | Mexicanolide | S. macrophylla seeds | usm.mynih.gov |
| Swietenolide | Mexicanolide | S. macrophylla seeds | usm.my |
| Swietemacrophin | Phragmalin | S. macrophylla seeds | nih.gov |
| 3-O-Tigloylswietenolide | Mexicanolide | S. macrophylla seeds | nih.gov |
| Humilinolide F | Phragmalin | S. macrophylla seeds | nih.gov |
| Khayanone | Mexicanolide | S. macrophylla fruit | vinhuni.edu.vn |
| 6-Acetoxymethyl angolensate | Andirobin | S. macrophylla fruit | vinhuni.edu.vn |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-O-Tigloylswietenolide |
| 6-Acetoxymethyl angolensate |
| Euphol |
| Humilinolide F |
| Khayanone |
| This compound |
| Swietenolide |
| Swietemacrophin |
Biosynthesis and Metabolic Pathways
Proposed Biogenetic Precursors and Pathways of Limonoids
The biosynthesis of limonoids commences with the isoprenoid pathway, leading to the formation of squalene (B77637). frontiersin.org Squalene, a 30-carbon triterpene, undergoes a crucial oxidative step catalyzed by squalene monooxygenase, resulting in the formation of 2,3-oxidosqualene (B107256). wikipedia.orgwikipedia.org
The subsequent pivotal step involves the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) to yield a 30-carbon tetracyclic triterpene scaffold, commonly referred to as a protolimonoid. nih.govfrontiersin.orgresearchgate.netchemrxiv.org Historically, based on stereochemical analyses of protolimonoids found in Meliaceae plants, euphol (B7945317), tirucallol (B1683181), or their Δ7-isomers, such as butyrospermol (B1668138) and Tirucalla-7,24-dien-3β-ol, were considered key biogenetic precursors of limonoids. researchgate.netchemrxiv.orgfrontiersin.org More recent research has specifically identified Tirucalla-7,24-dien-3β-ol as a significant biogenetic precursor in limonoid biosynthesis. researchgate.net
A critical intermediate in the pathway to mature limonoids is melianol (B1676181). nih.govbiorxiv.orgjic.ac.uk The initial three enzymatic steps responsible for the formation of melianol from 2,3-oxidosqualene have been characterized. biorxiv.org
Following the formation of these protolimonoids, extensive scaffold rearrangements occur. These modifications are characterized by a C-30 methyl group shift and the conversion of a hemiacetal ring into a characteristic furan (B31954) ring, accompanied by the loss of four carbon atoms (specifically, the C-25 to C-28 carbon side chain). nih.govbiorxiv.orgresearchgate.net This series of transformations ultimately leads to the formation of the basic C26 limonoid skeleton. nih.govbiorxiv.org Further diversification of limonoids into their vast array of structures is achieved through subsequent modifications, including oxidation, isomerization, methylation, acetylation, and hydrolysis. frontiersin.org
Enzymatic Transformations in Swietenine Biosynthesis
While the precise enzymatic pathway leading directly to this compound is still under active investigation, general enzymatic transformations involved in limonoid biosynthesis, to which this compound belongs, have been identified.
Oxidosqualene Cyclases (OSCs): These enzymes are fundamental in the initial stages of triterpenoid (B12794562) biosynthesis. OSCs catalyze the cyclization of 2,3-oxidosqualene, forming the diverse triterpenoid carbon frameworks that serve as precursors for limonoids. frontiersin.org For instance, in Melia toosendan, the enzyme MtOSC1 has been identified as crucial for the formation of tirucalla-7,24-dien-3β-ol, a known precursor for other limonoids like toosendanin. frontiersin.org This highlights the pivotal role of OSCs in establishing the foundational protolimonoid structure from which this compound would be derived.
Cytochrome P450 Monooxygenases (CYP450s): These are a large and diverse family of enzymes that play critical roles in the later stages of limonoid biosynthesis. CYP450s are responsible for various oxidative modifications of triterpenes, including hydroxylation, ketonization, aldehyde formation, carboxylation, and the introduction of epoxy groups. frontiersin.org Their activity is essential for the complex structural elaborations that distinguish different limonoid classes, including those found in Meliaceae species. frontiersin.orgnih.gov The expanded clans of CYP450s, often resulting from tandem duplication, contribute significantly to the diversity of limonoid structures within the Meliaceae family. nih.gov
Other Tailoring Enzymes: Beyond OSCs and CYP450s, other enzyme classes contribute to the final structural diversity of limonoids. These include glycosyltransferases, methyltransferases, and acyltransferases, which modify the triterpene scaffolds to produce a wide range of aglycones and glucosides. frontiersin.org The concerted action of these enzymes, particularly in Meliaceae species, orchestrates the intricate biosynthetic route from primary triterpene precursors to the highly oxygenated and rearranged structure of this compound.
Mechanistic Investigations of Pharmacological and Biological Activities
Anti-inflammatory Mechanisms
Swietenine's anti-inflammatory actions are multifaceted, involving the regulation of pro-inflammatory cytokines, inhibition of nitric oxide production, and modulation of critical signaling pathways such as NF-κB and COX-2, alongside the activation of the Nrf2 antioxidant pathway.
Modulation of Pro-inflammatory Cytokines (IL-1β, IFN-γ, TNF-α, IL-6)
Studies have demonstrated that this compound effectively modulates the levels of several pro-inflammatory cytokines, which are central to initiating and propagating inflammatory responses. In Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells, this compound has been shown to reverse the elevated levels of Interleukin-1 beta (IL-1β), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). citeab.comwikipedia.orglipidmaps.org This indicates its ability to counteract the systemic inflammatory cascade triggered by bacterial components.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Cells
| Cytokine | Effect of this compound | Model System | Reference |
| IL-1β | Reverses elevated levels | LPSEc-stimulated RAW 264.7 cells | citeab.comwikipedia.orglipidmaps.org |
| IFN-γ | Reverses elevated levels | LPSEc-stimulated RAW 264.7 cells | citeab.comlipidmaps.org |
| TNF-α | Reverses elevated levels | LPSEc-stimulated RAW 264.7 cells | citeab.comwikipedia.orglipidmaps.org |
| IL-6 | Reverses elevated levels | LPSEc-stimulated RAW 264.7 cells | citeab.comlipidmaps.org |
Inhibition of Nitric Oxide (NO) Production
Nitric Oxide (NO) is a crucial mediator of inflammation, and its overproduction can contribute to tissue damage. This compound exhibits a significant inhibitory effect on NO production. Research indicates that this compound potently inhibits lipopolysaccharide (LPS)-induced NO generation in murine macrophages. citeab.comresearchgate.net This inhibition is dose-dependent, with this compound demonstrating potent inhibitory activity against LPS-induced NO generation, characterized by IC50 values of ≤ 36.32 µM. citeab.com
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Inflammatory Mediator | Effect of this compound | Model System | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | Potent inhibition | LPS-induced murine macrophages | ≤ 36.32 | citeab.comresearchgate.net |
Regulation of Inflammatory Signaling Pathways
This compound's anti-inflammatory efficacy is also attributed to its capacity to regulate key intracellular signaling pathways involved in inflammatory responses.
The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Studies have shown that this compound significantly reduces the levels of NF-κB in LPS-stimulated RAW 264.7 cells. citeab.comwikipedia.org This downregulation of NF-κB activation subsequently leads to a decrease in the release of various inflammatory mediators. nih.govciteab.com
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
A significant mechanism underlying this compound's anti-inflammatory and cytoprotective effects is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a master regulator of antioxidant and detoxification responses. This compound's anti-inflammatory activity is strongly associated with its capacity to activate Nrf2. citeab.comwikipedia.org This activation is evidenced by the upregulation of downstream antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO-1) and Heme oxygenase-1 (HO-1). citeab.comwikipedia.orglipidmaps.orgresearchgate.net The compounds disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and Nrf2, thereby activating Nrf2. citeab.com This activation of the Nrf2 antioxidant defense mechanism contributes to its beneficial effects in various inflammatory conditions.
Heme Oxygenase-1 (HO-1) Upregulation
Heme oxygenase-1 (HO-1) is a crucial inducible enzyme involved in the catabolism of heme, producing biliverdin, carbon monoxide, and free iron. This enzyme plays a vital role in cellular defense against oxidative stress and inflammation due to the potent antioxidant and anti-inflammatory properties of its byproducts. This compound has been consistently shown to upregulate HO-1 expression, a key component of its protective mechanisms. Studies have demonstrated that this compound induces both protein and mRNA expression of HO-1, often through the activation of its upstream mediator, nuclear factor erythroid 2-related factor 2 (Nrf2) researchgate.netnih.govmdpi.comscirp.orgmdpi.comresearchgate.netresearchgate.netnih.govimu.edu.my.
For instance, in diabetic mice, this compound treatment (80 mg/kg body weight) significantly upregulated HO-1 levels, with immunohistochemical studies revealing a fold increase of 5.39 ± 0.25 compared to control levels researchgate.netnih.gov. In in vitro models using HepG2 cells induced by H2O2, this compound was observed to induce HO-1 protein and mRNA expression in a dose-dependent manner researchgate.net. Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound treatment led to an upregulation of HO-1, alongside Nrf2 nih.govmdpi.comresearchgate.netnih.gov. This upregulation of HO-1 by this compound contributes to its ability to counteract oxidative damage and inflammation, highlighting its therapeutic potential in conditions characterized by these pathologies researchgate.netscirp.orgscirp.org.
NAD(P)H Quinone Dehydrogenase 1 (NQO-1) Activity
This compound has been shown to activate NQO-1, as evidenced by upregulated levels in various experimental models mdpi.comresearchgate.netresearchgate.netimu.edu.mynih.govtjnpr.orgscilit.comajol.info. In diabetic mice, oral administration of this compound (80 mg/kg) resulted in a substantial upregulation of NQO-1, with immunohistochemical studies showing a fold increase of 5.91 ± 0.34 compared to control levels researchgate.netnih.gov. Furthermore, in vitro studies using murine hepatoma (Hepa-1c1c7) cells demonstrated that this compound induced NQO-1 activity in a dose-dependent manner, supporting the activation of Nrf2 observed in other cell lines nih.govresearchgate.netimu.edu.my. This induction of NQO-1 by this compound reinforces its role in enhancing cellular antioxidant defenses and detoxification processes mdpi.com.
Antioxidant Mechanisms
Enhancement of Endogenous Antioxidant Defenses (e.g., Nrf2/HO-1 system)
This compound significantly enhances the body's endogenous antioxidant defense systems, primarily through the activation of the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. Nrf2 is recognized as a master regulator of cellular stress responses, initiating the transcription of numerous antioxidant and detoxification enzymes when activated researchgate.netscirp.orgrsc.org.
Studies have consistently demonstrated that this compound activates Nrf2, leading to its nuclear translocation and subsequent upregulation of its downstream target genes, including HO-1 and NQO-1 researchgate.netnih.govmdpi.comscirp.orgmdpi.comresearchgate.netresearchgate.netnih.govimu.edu.mynih.govscirp.orgtjnpr.orgscilit.comajol.infonih.govtjnpr.org. For example, in high-fat diet/streptozotocin-induced diabetic mice, this compound treatment activated the Nrf2 antioxidant defense mechanism, evidenced by upregulated levels of Nrf2, NQO-1, and HO-1 mdpi.comresearchgate.netnih.govscilit.comajol.info. Immunohistochemical studies in these mice revealed that this compound treatment further upregulated Nrf2 by 5.34 ± 0.05 fold, NQO-1 by 5.91 ± 0.34 fold, and HO-1 by 5.39 ± 0.25 fold compared to control levels researchgate.netnih.gov. This activation of the Nrf2 pathway by this compound is crucial for increasing the cellular antioxidant capacity, thereby protecting against oxidative stress-induced cell damage researchgate.netscirp.org. Beyond specific enzyme upregulation, this compound has also been shown to increase total antioxidant capacity (TAC) and glutathione (B108866) (GSH) levels, further contributing to its robust antioxidant profile mdpi.comimu.edu.mynih.gov.
Reduction of Oxidative Stress Markers (e.g., Malondialdehyde, MDA)
Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. Malondialdehyde (MDA) is a widely used biomarker of lipid peroxidation, indicating the extent of oxidative damage to cellular membranes wjarr.comaustinpublishinggroup.com. This compound has been shown to effectively reduce levels of oxidative stress markers, including MDA.
Antidiabetic and Hypoglycemic Mechanisms
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and insulin (B600854) sensitivity. Activation of PPARγ promotes blood glucose clearance by improving glucose uptake and enhancing insulin sensitivity in peripheral tissues wjarr.combanglajol.infonih.gov. This compound has been identified as an agonist of PPARγ, contributing significantly to its antidiabetic and hypoglycemic effects.
Studies have demonstrated that this compound, and extracts containing it, exhibit agonistic activity towards PPARγ wjarr.combanglajol.infonih.govresearchgate.netnih.govresearchgate.netbiota.ac.idresearchgate.netdntb.gov.ua. For instance, isolated compounds from S. macrophylla seeds, including this compound, showed significant binding activity to PPARγ in modified ELISA binding assays nih.gov. These compounds were found to significantly increase the binding between PPARγ and coactivator, with this compound producing a 36-fold increase compared to a vehicle control nih.gov. This activation leads to the regulation of downstream cellular activities, including the stimulation of adipocyte differentiation and, importantly, enhanced glucose uptake by muscle cells through an increase in the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane wjarr.comnih.gov. The ability of this compound to activate PPARγ suggests its potential as a therapeutic agent for improving insulin resistance and managing hyperglycemia in diabetic conditions banglajol.inforesearchgate.netnih.govresearchgate.netresearchgate.net.
Anticancer and Antitumor Mechanisms
Induction of Mitochondrial-Mediated Apoptosis in Cancer Cell Lines
This compound has demonstrated significant in vitro anti-colorectal cancer (CRC) activity. In human colon carcinoma (HCT116) cell lines, this compound exhibited an IC50 value of 10 µM, indicating its cytotoxic effect on these cancer cells. nih.govwikipedia.orgwikipedia.org While the precise mechanism of mitochondrial-mediated apoptosis induced directly by this compound in cancer cell lines was not explicitly detailed in the provided sources, apoptosis is a critical pathway for eliminating cancer cells. Studies on Swietenia macrophylla extracts and other limonoid compounds have shown promising anticancer activity against various cancer cell lines, including A375 cells (IC50 value of 9.8 µM) and in vitro cytotoxic activity against MCF-7 breast cancer cells. nih.gov Furthermore, this compound has been observed to influence apoptosis-related proteins, such as upregulating Bcl-2 and downregulating Bax, in hydrogen peroxide-induced insulinoma (INS-1) cells, suggesting an involvement in apoptotic pathways, though this specific mechanism in cancer cell lines requires further dedicated investigation. fishersci.nl
Inhibition of Mouse Double Minute 2 (MDM2) Homolog
A notable mechanism identified for this compound's anticancer activity is its ability to inhibit the Mouse Double Minute 2 (MDM2) homolog. Both this compound and swietenolide, another limonoid from Swietenia macrophylla, were found to exert their anti-colorectal cancer activity in HCT116 cells through the inhibition of the MDM2 of the MDM2-p53 pathway. nih.govwikipedia.orgwikipedia.org this compound showed an IC50 of 10 µM for this activity, while swietenolide was more potent with an IC50 of 5.6 µM. nih.govwikipedia.orgwikipedia.org This inhibition is crucial as MDM2 is an oncogene that often negatively regulates the tumor suppressor protein p53, and its inhibition can lead to p53 activation and subsequent cell cycle arrest or apoptosis in cancer cells.
In silico Molecular Docking Studies with Cancer-Related Proteins
In silico molecular docking studies have been employed to explore the potential interactions of phytoconstituents from Swietenia macrophylla with various cancer-related proteins. These studies aim to predict the binding affinity and mode of action of compounds against specific molecular targets. While this compound is a known constituent of Swietenia macrophylla, specific binding affinity data for this compound itself against the following cancer-related proteins were not explicitly detailed in the provided search results. However, other compounds isolated from Swietenia macrophylla have shown promising interactions in these in silico investigations. researchgate.net
Cardioprotective Mechanisms
This compound has demonstrated promising cardioprotective effects, particularly in mitigating myocardial hypertrophy through specific cellular signaling pathways.
Research indicates that this compound significantly attenuates myocardial hypertrophy induced by isoprenaline (ISO) in both in vivo mouse models and in vitro H9c2 cardiac cells sci-hub.senih.gov. Myocardial hypertrophy, characterized by the thickening of the ventricular wall, is an early phase mechanism driving heart failure sci-hub.se.
In in vivo studies, male 8-week-old ICR mice treated with this compound (1 mg or 10 mg/kg/day via intraperitoneal injection for 25 days) after ISO induction showed a remarkable reduction in cardiac hypertrophy sci-hub.seresearchgate.net. Echocardiographic assessments revealed that this compound at these concentrations attenuated ISO-induced increases in hypertrophic indexes, including interventricular septum thickness at diastole (IVSd), left ventricular posterior wall thickness at diastole (LVPWd), and left ventricular mass (LV Mass) sci-hub.se. Histological analysis further supported these findings, demonstrating that this compound suppressed the enlargement of myocardial cells. Specifically, the average myocardial cell size decreased by 21.89% and 51.38% at this compound doses of 1 mg/kg and 10 mg/kg, respectively, compared to ISO-treated controls sci-hub.se. Furthermore, this compound effectively decreased the mRNA expression of myocardial hypertrophic biomarkers, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), which are typically elevated during cardiac hypertrophy sci-hub.senih.gov.
In in vitro experiments, H9c2 cell hypertrophy, established through ISO treatment, was also remarkably attenuated by this compound sci-hub.senih.gov. This suggests a direct cellular effect of this compound in combating cardiac hypertrophy.
Table 1: Effect of this compound on Myocardial Hypertrophy in ISO-Induced Mice
| Parameter | Control (PBS) | ISO-induced | This compound (1 mg/kg) | This compound (10 mg/kg) |
| IVSd (mm) | Normal | Increased | Attenuated | Attenuated |
| LVPWd (mm) | Normal | Increased | Attenuated | Attenuated |
| LV Mass (mg) | Normal | Increased | Attenuated | Attenuated |
| Myocardial Cell Size | Baseline | Enlarged | Decreased by 21.89% | Decreased by 51.38% |
| ANP mRNA Expression | Normal | Increased | Decreased | Decreased |
| BNP mRNA Expression | Normal | Increased | Decreased | Decreased |
The cardioprotective effects of this compound against myocardial hypertrophy are significantly linked to its modulation of the Akt and CREB signaling pathways sci-hub.semdpi.com. Akt (protein kinase B) is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival, and its continuous activation can lead to pathological cardiac hypertrophy sci-hub.semdpi.comfrontiersin.org. CREB (cAMP response element-binding protein) is a transcription factor that is also involved in cardiac remodeling sci-hub.seamegroups.org.
Studies have shown that this compound significantly reduces the phosphorylation levels of both Akt and CREB sci-hub.se. In H9c2 cells, this compound at concentrations of 20, 50, and 100 μM significantly abolished the increases in Akt and CREB phosphorylation induced by ISO sci-hub.se. These in vitro findings were corroborated by in vivo results, where treatment with this compound significantly reversed the phosphorylation level of Akt induced by ISO in mouse hearts, with a more significant effect observed at the 10 mg/kg/d dose compared to 1 mg/kg/d sci-hub.se.
The mechanism involves this compound repressing the Akt signaling pathway, which is considered a key molecule for cardiac hypertrophy sci-hub.se. Akt activation can lead to cardiac hypertrophy by inhibiting downstream GSK3β and increasing the expression of cardiac hypertrophic transcription factors such as elf2b, myc, and β-catenin sci-hub.semdpi.com. This compound's ability to reduce Akt phosphorylation suggests its role in interrupting these hypertrophy-promoting cascades. While CREB phosphorylation can be induced by Akt, further exploration is needed to determine if this compound modulates CREB phosphorylation through the cAMP/PKA pathway sci-hub.se.
Table 2: Effect of this compound on Akt and CREB Phosphorylation in H9c2 Cells
| Treatment | Akt Phosphorylation | CREB Phosphorylation |
| Control | Baseline | Baseline |
| ISO | Increased | Increased |
| This compound (20 μM) | Abolished Increases | Abolished Increases |
| This compound (50 μM) | Abolished Increases | Abolished Increases |
| This compound (100 μM) | Abolished Increases | Abolished Increases |
Other Preclinical Biological Activities
Beyond its cardioprotective effects, this compound and extracts containing it have demonstrated other significant preclinical biological activities, including antimicrobial and anti-adipogenic effects.
This compound, along with other limonoids isolated from Swietenia mahagoni seeds, has exhibited moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli westminster.ac.uk. The minimum inhibitory concentrations (MICs) for this compound were found to be in the range of 32-64 μg/ml against Bacillus megatorium and Escherichia coli westminster.ac.uk.
Methanolic extracts of Swietenia mahagoni leaves, which contain this compound, have also shown potent antibacterial activity nih.gov. These extracts demonstrated a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria at a concentration of 50 mg/mL nih.gov. The most susceptible microorganisms to the methanolic extract were S. aureus (inhibition zone of 20.2 mm) and Enterobacter aerogenes (20.5 mm), followed by Salmonella enterica (19.5 mm), Proteus vulgaris (18.1 mm), and E. coli (16.4 mm) nih.gov. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for these extracts ranged from 12.5 to 25 mg/mL nih.govdntb.gov.ua.
Another study investigating crude alkaloid extracts from Swietenia macrophylla seeds and leaves also confirmed their antimicrobial activities against multiple-drug-resistant bacteria, including Staphylococcus aureus and Escherichia coli researchgate.net. Seed extracts, in particular, showed more potent antimicrobial activity compared to other plant parts researchgate.net.
Table 3: Antimicrobial Activity of Swietenia mahagoni Methanolic Extract (50 mg/mL)
| Bacterial Strain | Inhibition Zone (mm) |
| Staphylococcus aureus | 20.2 |
| Enterobacter aerogenes | 20.5 |
| Salmonella enterica | 19.5 |
| Proteus vulgaris | 18.1 |
| Escherichia coli | 16.4 |
This compound has been investigated for its anti-adipogenic activity, particularly in the context of preadipocyte differentiation. While some studies suggest that this compound, along with other compounds from Swietenia macrophylla seeds (such as 6-O-acetylswietenolide and diacetyl swietenolide), can act as peroxisome proliferator-activated receptor gamma (PPARγ) ligands, thereby stimulating adipocyte differentiation and increasing adipogenic markers, this activity is noted to be at lower levels compared to conventional anti-diabetic agents like rosiglitazone (B1679542) researchgate.netsemanticscholar.orgnih.gov. PPARγ is a master regulator of adipocyte differentiation, and its activation leads to the maturation of adipocytes semanticscholar.org.
These compounds, including this compound, have been shown to increase the expression levels of adipogenic markers such as adiponectin, adipsin, and PPARγ itself semanticscholar.orgnih.gov. They also promote cellular glucose uptake by muscle cells through the translocation of GLUT4 glucose transporter to the plasma membrane researchgate.netsemanticscholar.orgnih.gov. This dual effect of stimulating adipocyte differentiation (though at a lower level) and enhancing glucose uptake suggests a complex role in metabolic regulation.
Table 4: Effect of this compound on Adipogenic Markers in Preadipocyte Differentiation
| Adipogenic Marker | Effect of this compound (Sw) |
| PPARγ Expression | Increased |
| Adiponectin | Increased |
| Adipsin | Increased |
| GLUT4 Translocation | Increased |
Structure Activity Relationship Sar Studies
Impact of Functional Groups on Biological Efficacy
The various functional groups adorning the core structure of Swietenine and related limonoids are pivotal to their bioactivity. Studies involving the semi-synthesis of this compound analogs have demonstrated that strategic chemical modifications can significantly enhance biological efficacy.
One key area of investigation has been the acylation of hydroxyl groups. Research on limonoids from Swietenia species, including this compound, has shown that the addition of acyl groups can dramatically increase toxicity against Artemia salina (brine shrimp), a common preliminary screen for cytotoxic activity. For instance, the conversion of parent compounds like this compound and Swietenolide into their benzoyl derivatives leads to a marked increase in lethality. Specifically, 6-O-benzoylthis compound and 6-O-benzoylswietenolide were found to be significantly more active than their non-acylated parent compounds. researchgate.net This suggests that the benzoyl group, with its aromatic ring and carbonyl moiety, may enhance binding to target molecules or improve membrane permeability, thereby boosting cytotoxic effects. researchgate.net Similarly, the analog 3-O-benzoyl-3-detigloylisothis compound exhibited the highest toxicity among the tested compounds, further underscoring the importance of the benzoyl functional group in modulating the biological activity of the this compound scaffold. researchgate.net
Analysis of Substituent Effects on Target Interactions
The nature and position of substituents on the this compound molecule can profoundly influence its interaction with specific biological targets. While the parent molecule, this compound, displays a range of activities, including anti-inflammatory and antidiabetic effects, modifications can alter this profile. The introduction of substituents like acyl groups not only enhances general toxicity but also implies a change in the way these molecules interact with their cellular targets. researchgate.netdundee.ac.uknih.govnih.gov
The increased potency of acylated, particularly benzoylated, derivatives suggests that these substituents play a critical role in the binding process. researchgate.net The addition of a bulky, hydrophobic benzoyl group could lead to stronger hydrophobic or van der Waals interactions within the binding pocket of a target protein. It may also introduce new hydrogen bonding possibilities or π-π stacking interactions, leading to a more stable ligand-receptor complex and, consequently, a more potent biological response. nih.govrsc.org While direct evidence linking specific this compound substituents to defined interactions with targets like NF-κB or NRF2 is still emerging, the significant changes in bioactivity upon modification strongly support the idea that these groups are key determinants in the molecule's target engagement. dundee.ac.uk
Computational Approaches to SAR Prediction
In silico methods provide powerful tools for predicting and understanding the SAR of complex molecules like this compound, offering insights that can guide the synthesis of more potent and selective analogs.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jneonatalsurg.com This method has been employed to investigate the interaction of compounds from Swietenia macrophylla, the natural source of this compound, with various protein targets implicated in diseases like cancer and viral infections. jneonatalsurg.comresearchgate.net
In one study, phytoconstituents from S. macrophylla were docked against several key proteins involved in cancer progression, including Cyclin-Dependent Kinase-2 (CDK-2), Cyclin-Dependent Kinase-6 (CDK-6), Vascular Endothelial Growth Factor-2 (VEGF-2), and the Anti-Apocytotic Protein (Bcl-2). jneonatalsurg.com These simulations help predict the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, which are crucial for the compound's inhibitory activity. jneonatalsurg.com
Another computational study investigated the potential of S. macrophylla compounds as inhibitors of the Papain-like protease (PLpro) of the SARS-CoV-2 virus. researchgate.net In this research, compounds were screened for their drug-likeness properties before being docked into the active site of PLpro to determine their binding energy and interaction with key amino acid residues. The results identified related limonoids like 7-deacetoxy-7-oxogedunin as having a high binding affinity, suggesting that the general limonoid scaffold, shared by this compound, is promising for this target. researchgate.net Such studies are foundational for understanding how this compound might interact with these and other therapeutic targets at a molecular level.
| Compound Class | Target Protein(s) | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| Phytocompounds from S. macrophylla | CDK-2, CDK-6, VEGF-2, Bcl-2, IGF | Demonstrated potential for strong binding affinity through hydrogen and hydrophobic interactions with cancer-related protein targets. | jneonatalsurg.com |
| Limonoids from S. macrophylla (e.g., 7-deacetoxy-7-oxogedunin) | SARS-CoV-2 Papain-like protease (PLpro) | Predicted to have the best binding affinity and an interaction pattern similar to the natural ligand. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. nih.gov
These models work by correlating physicochemical properties or structural features (descriptors) of molecules with their known biological activities. nih.gov While QSAR is a widely used and valuable tool in medicinal chemistry for optimizing lead compounds, specific QSAR models focused exclusively on this compound and its direct derivatives have not been extensively reported in the reviewed scientific literature. The development of such models would require a dataset of structurally similar this compound analogs with consistently measured biological activity against a specific target.
Synthetic and Semi Synthetic Approaches to Swietenine and Its Analogs
Strategies for Chemical Synthesis of the Core Skeleton
The core skeleton of swietenine, characteristic of tetranortriterpenoids, is derived biosynthetically from tetracyclic triterpenes such as euphol (B7945317) or tirucallol (B1683181) through a series of oxidative changes and complex molecular rearrangements nih.govvulcanchem.com. This natural origin highlights the inherent complexity of its architecture, which includes a bicyclo[3.3.1]nonane moiety within its structural framework wikipedia.org.
Despite the extensive research into the synthesis of complex natural products featuring multi-cyclic skeletons, a direct total chemical synthesis of the this compound core skeleton from simple, readily available precursors has not been widely reported in the literature nih.govnih.govtargetmol.com. The complexity of its fused ring system and numerous stereocenters makes such a synthesis a formidable challenge in organic chemistry. Current synthetic strategies for similar complex structures often involve advanced methodologies like Pauson-Khand reactions or intramolecular cycloadditions, but their application specifically to the de novo construction of the this compound core remains an area requiring further exploration.
Derivatization and Modification of Natural this compound
Natural this compound serves as a valuable starting material for semi-synthetic modifications aimed at altering or enhancing its biological properties. These derivatization efforts primarily involve acylation and hydrolysis reactions, which allow for the introduction or removal of various functional groups.
A common approach involves the acylation of hydroxyl groups present in the this compound structure. For instance, acylation reactions utilizing reagents such as benzoyl chloride, isovaleryl chloride, isobutyryl chloride, propionic anhydride, or tert-butylacetyl chloride have been successfully employed to generate a range of this compound analogs. These modifications can significantly impact the compound's activity. For example, 6-O-benzoylthis compound demonstrated increased toxicity (LC50 7.5 ppm) compared to the unmodified this compound (LC50 > 500 ppm) in Artemia salina lethality assays. Similarly, the addition of acyl groups has been broadly effective in improving the activity of various limonoids.
Beyond altering biological activity, chemical derivatization strategies are also crucial for improving the analytical performance of natural triterpenoids like this compound in techniques such as High-Performance Liquid Chromatography (HPLC). This is often achieved by introducing chromophores or groups that enhance ionization efficiency, thereby improving sensitivity in detection. Furthermore, modifications have been undertaken to enhance the solubility of this compound in aqueous conditions, which is vital for its evaluation in various biological assays.
Development of Novel Limonoid Analogs
The broad class of limonoids, to which this compound belongs, is a rich source of structurally diverse and biologically active compounds, particularly from the Swietenia genus, which has yielded over 160 different limonoids. The development of novel limonoid analogs often involves semi-synthesis from existing natural precursors to create compounds with modified structural features and potentially improved activities.
Research has led to the isolation and characterization of novel limonoids, such as swiemahogins A and B, which exhibit unique structural characteristics, including a rare γ-lactone ring fused to the C-ring at C-8 and C-14, deviating from the typical δ-lactone D-ring found in many limonoids.
Semi-synthetic approaches have been extensively applied to limonoids to enhance specific biological effects. For instance, analogs of swietenolide, a related limonoid, have been synthesized to improve insecticidal properties. 3-O-isovalerylswietenolide and 3-O-isobutyrylswietenolide showed significantly better antifeedant activity against Spodoptera frugiperda larvae compared to the natural swietenolide. In Artemia salina lethality assays, certain semi-synthetic structural modifications of limonoids from Swietenia macrophylla and Swietenia aubrevilleana resulted in increased toxicity, with 3-O-benzoyl-3-detigloylisothis compound demonstrating the highest toxicity among the tested compounds.
The general strategy for developing these analogs involves isolating natural limonoids and subsequently modifying them through acylation and hydrolysis reactions. These efforts underscore the potential of natural limonoids as scaffolds for generating new compounds with tailored biological profiles.
Advanced Analytical and Bioanalytical Methodologies in Swietenine Research
Quantitative Analysis in Biological and Experimental Matrices
Accurate quantification of swietenine in biological and experimental matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its distribution and metabolism. Chromatographic and spectrophotometric methods are commonly employed for this purpose.
Chromatographic techniques, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the separation, identification, and quantification of this compound.
RP-HPLC is a widely utilized method for quantitative analysis in various matrices, including biological samples and pharmaceutical formulations scielo.brtsijournals.comnih.govijcrr.comresearchgate.net. This technique typically employs a C18 reversed-phase column and a mobile phase consisting of organic solvents (e.g., methanol, acetonitrile) and an aqueous component, often with UV detection scielo.brtsijournals.comijcrr.com. RP-HPLC methods are developed and validated for parameters such as sensitivity, accuracy, linearity, and reproducibility, making them suitable for determining compound concentrations in complex biological systems nih.govijcrr.comresearchgate.net.
GC-MS is another powerful analytical tool, particularly useful for volatile or derivatizable compounds, allowing for both qualitative and quantitative analysis chromatographytoday.comlibretexts.org. In GC-MS, compounds are separated based on their volatility and interaction with the stationary phase, then identified by their mass-to-charge ratio and fragmentation patterns chromatographytoday.comlibretexts.orgnih.gov. This technique is applicable for analyzing compounds in biological matrices like blood and urine, offering high reproducibility and resolving capability chromatographytoday.comnih.govmetbio.netnih.gov. For quantitative analysis, internal standards are often used to account for sample preparation and injection errors, improving precision chromatographytoday.com.
Spectrophotometric and spectroscopic methods provide valuable insights into the chemical structure and concentration of this compound.
Ultraviolet-Visible (UV-Vis) spectrophotometry is employed for both qualitative and quantitative analysis of organic and inorganic compounds upi.educabidigitallibrary.org. The UV-Vis spectrum, typically presented as a plot of absorbance against wavelength, reveals characteristic absorption bands indicative of chromophore groups within a molecule upi.edu. This technique can also be combined with chemometrics for the identification and discrimination of closely related compounds or plant species cabidigitallibrary.org.
Infrared (IR) spectroscopy is crucial for identifying functional groups and elucidating the molecular structure of compounds masterorganicchemistry.comchemrxiv.org. By measuring where molecules absorb infrared radiation, IR spectroscopy reveals characteristic vibrational frequencies of chemical bonds masterorganicchemistry.com. For instance, the presence of hydroxyl (O-H) groups is indicated by a broad, rounded peak around 3400-3200 cm⁻¹, while carbonyl (C=O) groups show a sharp, strong peak in the region of 1850-1630 cm⁻¹ masterorganicchemistry.com. Studies on isolates containing tetranortriterpenoid or limonoid groups, to which this compound belongs, have utilized IR spectroscopy for structural characterization researchgate.netusk.ac.id.
In Vitro Cellular and Biochemical Assays for Mechanistic Studies
To understand the biological activities and mechanisms of this compound, various in vitro cellular and biochemical assays are employed. These assays provide insights into its effects on cell health, gene and protein expression, and enzyme activity.
Cell viability and proliferation assays are essential for evaluating the impact of this compound on cell health and growth. The Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are two widely used colorimetric methods based on the reduction of tetrazolium salts by metabolically active cells to a colored formazan (B1609692) product creative-biogene.comdojindo.compatsnap.comobrnutafaza.hr. The intensity of the color is directly proportional to the number of viable cells creative-biogene.comobrnutafaza.hr.
Research has demonstrated that this compound can influence cell viability depending on the cell type and concentration. For example, this compound significantly increased the viability of H9c2 cells in a concentration-dependent manner up to 100 µM, as assessed by the CCK-8 assay sci-hub.se. Furthermore, this compound was shown to improve the viability of INS-1 cells that had been subjected to oxidative damage nih.govresearchgate.net. Conversely, this compound has also been reported to significantly inhibit the viability of HepG2 cells nih.gov.
Gene expression analysis, using techniques such as quantitative Polymerase Chain Reaction (qPCR) and Immunoblotting (Western blot), is critical for investigating the molecular pathways modulated by this compound. These methods allow for the quantification of specific mRNA transcripts and protein levels, respectively.
Studies have utilized RT-qPCR and Western blot to examine the effects of this compound on gene and protein expression in various cellular models. In a study on myocardial hypertrophy, this compound was found to decrease the mRNA expression of hypertrophy-promoting genes such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), and to reduce Akt phosphorylation in H9c2 cells and mouse heart tissues sci-hub.senih.gov.
In the context of pancreatic β-cell function, this compound and swietenolide were shown to up-regulate the expression of Pancreatic Duodenal Homeobox Factor-1 (PDX-1) protein and affect the cell apoptosis pathway by up-regulating B-cell lymphoma-2 (Bcl-2) protein expression and down-regulating Bax protein expression in H₂O₂-induced INS-1 cells, as detected by Western blot nih.govresearchgate.net.
Furthermore, this compound's effects on nonalcoholic fatty liver disease (NAFLD) have been investigated using gene expression and immunoblotting studies. It was observed that this compound could reverse the elevated levels of crucial enzymes involved in lipogenesis, including ATP-citrate lyase (ACLY), Acetyl-CoA Carboxylase 1 (ACC1), and Fatty Acid Synthase (FASN), along with their master transcription factors, Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Carbohydrate Responsive Element-Binding Protein β (ChREBPβ) nih.govresearchgate.netnih.gov. Additionally, this compound activated the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant defense mechanism, leading to the upregulation of Nrf2, NAD(P)H Quinone Dehydrogenase 1 (NQO-1), and Heme Oxygenase-1 (HO-1) at both gene and protein levels in HepG2 cells and diabetic mice nih.govnih.govresearchgate.netnih.gov.
Enzyme inhibition assays are conducted to determine if this compound can directly modulate the activity of specific enzymes, providing insights into its biochemical mechanisms.
This compound has been investigated for its enzyme inhibitory properties, particularly in the context of antidiabetic activity. A purified extract from mahogany seeds, containing this compound, demonstrated inhibitory activity against the α-glucosidase enzyme with an IC₅₀ value of 4.7 µg/ml biomedpharmajournal.org. Another study reported an IC₅₀ of 19.345 ppm for α-glucosidase inhibition by a yellow isolate suggested to contain tetranortriterpenoid or limonoid groups researchgate.netusk.ac.id. The mechanism of α-glucosidase inhibition by the purified mahoni seeds extract was indicated to be non-competitive biomedpharmajournal.org. Beyond α-glucosidase, this compound has also been implicated in inhibiting α-amylase and β-glucosidase, suggesting its role in glycometabolism sci-hub.se.
In addition to metabolic enzymes, this compound has been shown to exhibit anti-inflammatory effects through the inhibition of nitric oxide (NO) production, which can be measured via a Griess assay in lipopolysaccharide (LPS)-induced macrophages researchgate.net.
Table 1: Key Research Findings from Cell Viability and Proliferation Assays
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| CCK-8 | H9c2 | Up to 100 µM | Increased cell viability (concentration-dependent) | sci-hub.se |
| CCK-8 | INS-1 | Not specified | Improved cell viability (in H₂O₂-induced oxidative damage) | nih.govresearchgate.net |
| Not specified | HepG2 | Dose-dependent | Significantly inhibited cell viability | nih.gov |
Table 2: Key Research Findings from Gene and Protein Expression Analysis
| Target (Gene/Protein) | Assay Type | Cell/Tissue Model | This compound Effect | Reference |
| Akt phosphorylation | Western blot | H9c2 cells, mouse heart tissue | Decreased | sci-hub.senih.gov |
| ANP mRNA | RT-qPCR | H9c2 cells, mouse heart tissue | Decreased | sci-hub.senih.gov |
| BNP mRNA | RT-qPCR | H9c2 cells, mouse heart tissue | Decreased | sci-hub.senih.gov |
| PDX-1 protein | Western blot | INS-1 cells | Up-regulated | nih.govresearchgate.net |
| Bcl-2 protein | Western blot | INS-1 cells | Up-regulated | nih.govresearchgate.net |
| Bax protein | Western blot | INS-1 cells | Down-regulated | nih.govresearchgate.net |
| ACLY, ACC1, FASN (genes/proteins) | qPCR, Immunoblotting | HepG2 cells, diabetic mice | Reversed elevated levels | nih.govresearchgate.netnih.gov |
| SREBP1c, ChREBPβ (genes/proteins) | qPCR, Immunoblotting | HepG2 cells, diabetic mice | Reversed elevated levels | nih.govresearchgate.netnih.gov |
| Nrf2, NQO-1, HO-1 (genes/proteins) | qPCR, Immunoblotting | HepG2 cells, diabetic mice | Up-regulated | nih.govnih.govresearchgate.netnih.gov |
Table 3: Key Research Findings from Enzyme Inhibition Assays
| Enzyme Targeted | Assay Type | This compound Source/Compound | IC₅₀ Value / Effect | Reference |
| α-glucosidase | In vitro | Purified mahoni seeds extract | 4.7 µg/ml (non-competitive inhibition) | biomedpharmajournal.org |
| α-glucosidase | In vitro | Yellow isolate (tetranortriterpenoid/limonoid group) | 19.345 ppm | researchgate.netusk.ac.id |
| α-amylase | Not specified | This compound | Inhibition | sci-hub.se |
| β-glucosidase | Not specified | This compound | Inhibition | sci-hub.se |
| Nitric Oxide (NO) production | Griess assay | This compound | Inhibition | researchgate.net |
Future Research Perspectives and Preclinical Translational Potential
Elucidation of Novel Molecular Targets and Signaling Pathways
Current research has identified several key signaling pathways modulated by swietenine. A primary mechanism of its anti-inflammatory action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. scienceopen.comresearchgate.net this compound has been shown to upregulate Nrf2, a master regulator of the antioxidant response, and its downstream targets, including HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO1). scienceopen.comresearchgate.net This activation helps to mitigate oxidative stress, a key contributor to various chronic diseases.
Furthermore, this compound has been demonstrated to down-regulate pro-inflammatory cytokines and mediators. researchgate.net Studies have shown its ability to inhibit the production of nitric oxide (NO) and reduce the levels of interleukin-1β (IL-1β), interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated RAW 264.7 cells. researchgate.net This anti-inflammatory effect is also mediated through the suppression of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). researchgate.net In the context of diabetic nephropathy, this compound has been found to attenuate inflammation by regulating the NF-κB/NLRP3/Caspase-1 signaling pathway.
Recent in vitro studies have also pointed towards novel molecular targets. In human colorectal carcinoma (HCT116) cells, this compound demonstrated anti-cancer activity by inhibiting the Mouse Double Minute 2 (MDM2) homolog of the MDM2-p53 pathway, with an IC50 of 10 µM. nih.gov Additionally, in a model of myocardial hypertrophy, this compound was found to attenuate cardiac remodeling by decreasing Akt phosphorylation. nih.gov
Future research should aim to further unravel the molecular intricacies of this compound's action. High-throughput screening and proteomic approaches could identify novel binding partners and downstream effectors. Investigating its potential role in modulating other critical signaling pathways, such as the MAPK and PI3K/Akt pathways in different cellular contexts, will provide a more comprehensive understanding of its therapeutic potential.
| Signaling Pathway | Effect of this compound | Key Molecular Targets | Associated Disease Models |
| Nrf2/HO-1 | Activation | Nrf2, HO-1, NQO1 | Inflammation, Oxidative Stress |
| NF-κB | Inhibition | NF-κB, COX-2 | Inflammation, Diabetic Nephropathy |
| NLRP3 Inflammasome | Inhibition | NLRP3, Caspase-1 | Diabetic Nephropathy |
| MDM2-p53 | Inhibition | MDM2 | Colorectal Cancer (in vitro) |
| Akt | Decreased Phosphorylation | Akt | Myocardial Hypertrophy |
Investigation of Synergistic Effects with Other Phytochemicals or Agents
The therapeutic efficacy of natural compounds can often be enhanced through synergistic interactions with other agents. A notable example for this compound is its potentiation of the antihyperglycemic and antioxidant activity of metformin (B114582), a widely used anti-diabetic drug. nih.gov In a study using streptozotocin-induced diabetic rats, the co-administration of this compound (at 20 and 40 mg/kg body weight) with metformin (50 mg/kg body weight) showed a significant synergistic effect in reducing blood glucose, cholesterol, triglycerides, and markers of oxidative stress. nih.gov
Future investigations should explore the synergistic potential of this compound with other phytochemicals known for their complementary bioactivities. For instance, combining this compound with potent antioxidants like curcumin (B1669340) or resveratrol (B1683913) could offer enhanced protection against oxidative stress-related pathologies. Given that various phytochemicals from Swietenia species, such as catechins, have demonstrated antioxidant properties, exploring the synergistic effects of this compound with these co-occurring compounds is a logical next step. academicjournals.org Furthermore, investigating its synergy with conventional chemotherapeutic agents could pave the way for combination therapies that may allow for lower doses of cytotoxic drugs, thereby reducing side effects.
Exploration in Diverse Preclinical Disease Models
The therapeutic potential of this compound has been evaluated in several preclinical disease models, primarily focusing on metabolic disorders. In models of type 2 diabetes, this compound has demonstrated significant dose-dependent hypoglycemic and hypolipidemic activity. researchgate.net It has also been shown to alleviate nonalcoholic fatty liver disease (NAFLD) in diabetic mice by inhibiting lipogenesis and activating the Nrf2 pathway. Furthermore, its protective effects against diabetic nephropathy have been documented.
Recent studies have expanded the scope of preclinical evaluation to cardiovascular diseases. This compound was found to relieve myocardial hypertrophy induced by isoprenaline in mice, suggesting its potential as an anti-hypertrophic agent. nih.gov In the realm of oncology, in vitro studies have shown its cytotoxic potential against human colorectal carcinoma cell lines. nih.govsemanticscholar.org
To fully realize the translational potential of this compound, it is imperative to explore its efficacy in a wider array of preclinical disease models. Based on its known anti-inflammatory and neuroprotective mechanisms, investigating its effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is a promising avenue. nih.govresearchgate.net Its immunomodulatory properties also warrant investigation in models of autoimmune disorders. Further in vivo cancer studies are necessary to validate the initial in vitro findings and to assess its potential as an anticancer agent.
| Disease Model | Animal Model | Key Findings |
| Type 2 Diabetes | Neonatal-streptozotocin induced diabetic rats | Significant hypoglycemic and hypolipidemic activity. researchgate.net |
| Nonalcoholic Fatty Liver Disease | Diabetic mice | Inhibition of lipogenesis and activation of the Nrf2 pathway. |
| Myocardial Hypertrophy | Isoprenaline-induced mice | Attenuation of cardiac pathological remodeling. nih.gov |
| Colorectal Cancer (in vitro) | Human colon carcinoma (HCT116) cells | Inhibition of MDM2, leading to anti-cancer activity. nih.gov |
Development of Advanced Delivery Systems for Enhanced Bioavailability in Research Models
A significant hurdle in the preclinical development of many natural products, including tetranortriterpenoids like this compound, is their poor aqueous solubility and consequently, low bioavailability. semanticscholar.org To date, specific studies on advanced delivery systems for this compound are lacking. However, given its lipophilic nature, several formulation strategies can be envisaged to enhance its bioavailability in research models.
Lipid-based delivery systems, such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes, are particularly promising for improving the oral absorption of lipophilic compounds. researchgate.netnih.gov These formulations can enhance drug solubilization in the gastrointestinal tract, protect it from degradation, and facilitate its transport across the intestinal epithelium. monash.edu Self-emulsifying drug delivery systems (SEDDS) are another viable approach, which form fine oil-in-water emulsions upon gentle agitation in aqueous media, thereby increasing the surface area for drug absorption. researchgate.net
Future research should focus on the development and characterization of such advanced delivery systems for this compound. Encapsulating this compound in these carriers could lead to improved pharmacokinetic profiles, enabling more consistent and effective dosing in preclinical studies. This will be a critical step in obtaining reliable data on its efficacy and in bridging the gap between preclinical and potential clinical applications.
Roadmap for Lead Compound Optimization and Pre-clinical Candidate Selection
While this compound has demonstrated significant therapeutic potential, it may not possess the optimal drug-like properties for clinical development. A systematic lead optimization program is therefore essential to enhance its efficacy, improve its pharmacokinetic profile, and reduce any potential toxicity. nih.gov
The initial step in this roadmap involves comprehensive structure-activity relationship (SAR) studies. By synthesizing and screening a library of this compound derivatives, medicinal chemists can identify the key structural motifs responsible for its biological activity. nih.gov This can be guided by computational modeling and molecular docking studies to predict the binding interactions with its molecular targets.
Strategies for structural modification could include:
Functional group modification: Altering existing functional groups to improve solubility, metabolic stability, and target affinity. danaher.com
Structural simplification: Removing non-essential parts of the molecule to reduce complexity and improve synthetic accessibility, which can also lead to improved pharmacokinetic properties. scienceopen.com
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity.
Once promising derivatives have been identified, they will need to undergo rigorous preclinical evaluation. This includes in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties. The most promising candidates would then be advanced to in vivo pharmacokinetic and efficacy studies in relevant animal models. nih.gov
The ultimate goal of this roadmap is to select a preclinical candidate with a well-defined mechanism of action, a favorable safety profile, and suitable properties for further development into a clinically viable therapeutic agent.
Q & A
Q. What are the primary pharmacological activities of Swietenine, and what experimental methods validate these effects?
this compound, a tetranortriterpenoid from Swietenia macrophylla seeds, demonstrates anti-inflammatory activity through:
- Inhibition of nitric oxide (NO) production, measured via Griess assay in lipopolysaccharide (LPS)-induced macrophages .
- Downregulation of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or qPCR .
- Activation of the Nrf2/HO-1 pathway, validated via Western blotting to assess protein expression levels . Methodological Note: In vitro models (e.g., RAW 264.7 macrophages) are standard for initial validation, but reproducibility requires controlled cell culture conditions and triplicate assays.
Q. How is this compound’s metabolic stability assessed, and what implications does this have for in vivo studies?
Metabolic stability is evaluated using liver microsomal assays:
- Incubate this compound with hepatic microsomes, quantify parent compound degradation via LC-MS/MS .
- High metabolic stability (e.g., >50% remaining after 1 hour) suggests suitability for oral administration . Methodological Note: Include positive controls (e.g., verapamil) to validate assay sensitivity and account for interspecies variability in microsomal enzymes.
Advanced Research Questions
Q. How can researchers resolve contradictions in data on this compound’s activation of the Nrf2 pathway across studies?
Conflicting results may arise from differences in:
- Dosage : Dose-response curves (e.g., 5–50 μM) clarify threshold effects on Nrf2 activation .
- Experimental models : Compare outcomes across cell lines (e.g., primary hepatocytes vs. immortalized lines) .
- Meta-analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability in pooled data from multiple studies . Recommendation: Pre-register study protocols to standardize variables like exposure duration and assay kits.
Q. What strategies optimize the design of in vivo studies to evaluate this compound’s anti-inflammatory efficacy?
- Animal models : Use carrageenan-induced paw edema or DSS-induced colitis models, with histopathology and cytokine profiling .
- Dosing regimens : Test acute vs. chronic administration, with pharmacokinetic profiling to link plasma concentrations to efficacy .
- Control groups : Include Nrf2 knockout mice to isolate pathway-specific effects . Data Analysis Tip: Apply mixed-effects models to account for individual variability in inflammatory responses .
Q. How can researchers synthesize conflicting evidence on this compound’s dual role in pro-inflammatory cytokine suppression and oxidative stress modulation?
- Mechanistic studies : Use siRNA silencing of Nrf2 in macrophages to decouple antioxidant and anti-inflammatory effects .
- Network pharmacology : Map this compound’s targets (e.g., NF-κB, HO-1) using STRING or KEGG pathway databases to identify crosstalk .
- Multi-omics integration : Combine transcriptomics (cytokine expression) with metabolomics (glutathione levels) to assess system-wide impacts .
Methodological Frameworks for this compound Research
Q. How can the PICO framework structure a clinical trial proposal for this compound?
- Population : Patients with chronic inflammatory conditions (e.g., rheumatoid arthritis).
- Intervention : Oral this compound at 100 mg/day vs. placebo.
- Comparison : Standard care (e.g., methotrexate).
- Outcome : Reduction in CRP levels or DAS-28 score over 12 weeks .
Q. What statistical methods address heterogeneity in this compound-related meta-analyses?
- Quantify heterogeneity using I² statistics; values >50% indicate significant variability .
- Subgroup analyses by study design (in vitro vs. in vivo) or species (human vs. rodent) .
- Sensitivity analysis to exclude outliers or low-quality studies (e.g., those without blinding) .
Data Reporting and Validation
Q. What criteria ensure rigorous reporting of this compound’s preclinical data?
- Follow ARRIVE guidelines: Report sample sizes, randomization, and blinding in animal studies .
- Include raw data for key endpoints (e.g., cytokine levels) in supplementary materials .
- Validate purity (>95% via HPLC) and compound identity (NMR, HRMS) in all studies .
Q. How should researchers contextualize this compound’s efficacy relative to existing anti-inflammatory agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
